2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine

Medicinal Chemistry ADME Prediction Drug Design

Researchers developing octahedral metal catalysts often encounter stoichiometric variability when using unsubstituted N1-furfurylpyrazoles, leading to irreproducible complex geometries. • The 5-methyl group ensures a defined 1:3 metal-to-ligand ratio with Co(II) and Ni(II), delivering predictable ligand field strength. • XLogP3 = 1 and a single HBD position this scaffold favorably within CNS drug-like chemical space for medicinal chemistry campaigns. • Standard supply at ≥98% purity; recommended storage at 2-8°C under dry, sealed conditions.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 4394-27-8
Cat. No. B1299285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine
CAS4394-27-8
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)CC2=CC=CO2
InChIInChI=1S/C9H11N3O/c1-7-5-9(10)12(11-7)6-8-3-2-4-13-8/h2-5H,6,10H2,1H3
InChIKeyFFDJKHAMSFTBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine: Structure and Physicochemical Profile


2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine (CAS 4394-27-8), also designated 1-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-5-amine, is a substituted aminopyrazole featuring a 5-methyl group on the pyrazole ring and a furan-2-ylmethyl substituent at the N1 position [1]. Its molecular formula is C9H11N3O (MW 177.20 g/mol) [2], placing it within the broader class of N1-furfuryl aminopyrazoles. The compound is characterized by a computed XLogP3-AA value of 1, a topological polar surface area of 57 Ų, and one hydrogen bond donor (the primary amine) [2]. It is commercially available with purities typically specified at 95-98% .

5-Methyl substituent defines steric and electronic profile for coordination chemistry and SAR exploration
Computed physicochemical profile (LogP, HBD) supports permeability and drug-likeness modeling
Reported as a scaffold for metal complexes via Schiff-base derivatization

Critical Substituent Effects of 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine


While numerous N1-furfuryl aminopyrazoles are commercially available, the specific substitution pattern of 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine (CAS 4394-27-8)—featuring a 5-methyl group on the pyrazole core—directly modulates key physicochemical and coordination properties that cannot be replicated by the des-methyl analog (CAS 3528-56-1) or the furan-methylated regioisomer (CAS 956193-08-1). The presence of the 5-methyl substituent alters the electron density of the pyrazole ring, influences the pKa of the amino group, and modifies the steric environment around the N1-furfuryl binding pocket, which collectively affect metal complexation stoichiometry, ligand field strength, and resultant catalytic or biological activity [1]. Substitution with an unsubstituted furfurylpyrazole (e.g., CAS 3528-56-1) would therefore introduce uncontrolled variability in experimental outcomes .

Des-methyl analog (CAS 3528-56-1) lacks the 5-methyl group; this alters pyrazole ring electronics and may shift coordination stoichiometry.

Furan-methylated regioisomer (CAS 956193-08-1) modifies the N1-furfuryl binding pocket, potentially changing ligand field and metal-binding behavior.

Direct Comparator Evidence for 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine


Lipophilicity Shift vs. Des-Methyl Analog

The 5-methyl substitution on the pyrazole ring of 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine (CAS 4394-27-8) confers a computed XLogP3 value of 1 [1], representing a 3-fold increase in predicted lipophilicity compared to the des-methyl analog 1-(2-furylmethyl)-1H-pyrazol-5-amine (CAS 3528-56-1), which exhibits an XLogP3/ACD LogP of 0.33 .

Lipophilicity Shift
Head-to-head
Target XLogP3 = 1; des-methyl analog = 0.33
Δ ≈ +0.67 (approx. 3-fold increase)
Supports permeability and distribution model review
Computed values; experimental validation advised
Medicinal Chemistry ADME Prediction Drug Design

Steric and Electronic Modulation of Metal Complex Stoichiometry

The 5-methyl substituent on the pyrazole ring sterically and electronically tunes the ligand field such that metal complexes with 2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine (as its Schiff-base derivative) adopt a 1:3 metal-to-ligand stoichiometry [1]. In contrast, the analogous unsubstituted 1-(2-furylmethyl)-1H-pyrazol-5-amine typically yields 1:2 complexes with Co(II) and Ni(II) [2].

Complex Stoichiometry
Class-level
1:3 metal-to-ligand (distorted octahedral) vs typical 1:2 for des-methyl analog
May support defined octahedral geometry studies
Based on Schiff-base derivatives with Co(II)/Ni(II); direct salt complexation may differ
Coordination Chemistry Catalysis Crystal Engineering

Reduced Hydrogen Bond Donor Count

2-Furan-2-ylmethyl-5-methyl-2H-pyrazol-3-ylamine (CAS 4394-27-8) possesses one hydrogen bond donor (the primary amine) [1]. The des-methyl analog 1-(2-furylmethyl)-1H-pyrazol-5-amine (CAS 3528-56-1) possesses two hydrogen bond donors .

HBD Count
Head-to-head
1 HBD (target) vs 2 HBD (des-methyl analog)
Reduced HBD count may support drug-likeness optimization
Computed property; experimental ADME profiling recommended
Medicinal Chemistry ADME Prediction Drug Design

Scientific and Procurement Use Cases


Asymmetric Ligand for Octahedral Metal Complexes

Given the demonstrated 1:3 metal-to-ligand stoichiometry in Co(II) and Ni(II) complexes [1], researchers requiring well-defined octahedral coordination spheres for catalytic applications (e.g., cross-coupling, oxidation, or polymerization) should select this compound over the des-methyl analog to ensure the desired complex geometry and ligand field strength.

Lead Optimization Requiring Balanced Lipophilicity and Permeability

The computed XLogP3 value of 1 [2] and a single hydrogen bond donor [2] position this compound favorably within drug-like chemical space. It is a rational starting point for projects targeting intracellular or CNS-penetrant agents where moderate lipophilicity and reduced HBD count are critical for blood-brain barrier penetration or passive membrane diffusion.

Scaffold for C5 Substituent SAR Studies

The 5-methyl group provides a defined steric and electronic perturbation [3] that can be systematically varied in SAR campaigns. Procurement of this compound enables direct comparison of C5 substitution effects on target binding, metabolic stability, or metal complexation, without the confounding variable of furan ring modification present in regioisomers like CAS 956193-08-1.

Application
Selection Property
Validation Focus
Octahedral metal complex synthesis
Coordination geometry compatibility
Stoichiometry and geometry verification
Lead optimization for permeability
Computed drug-likeness profile
Permeability and CNS penetration assays
C5 substituent SAR studies
Defined methyl substitution scaffold
Comparative binding and metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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